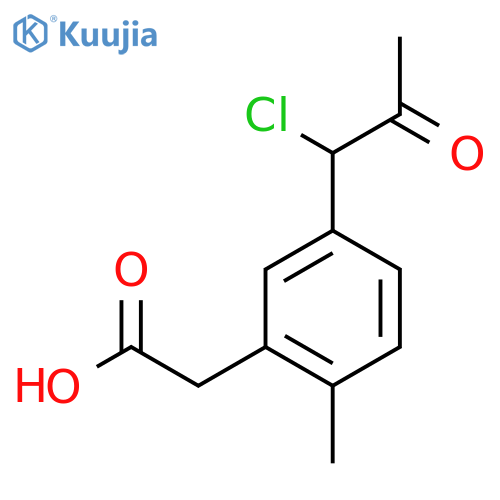

Cas no 1804131-50-7 (5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)

1804131-50-7 structure

商品名:5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid

CAS番号:1804131-50-7

MF:C12H13ClO3

メガワット:240.682822942734

CID:5005840

5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid

-

- インチ: 1S/C12H13ClO3/c1-7-3-4-9(12(13)8(2)14)5-10(7)6-11(15)16/h3-5,12H,6H2,1-2H3,(H,15,16)

- InChIKey: ACPJFHAJPZLICU-UHFFFAOYSA-N

- ほほえんだ: ClC(C(C)=O)C1C=CC(C)=C(CC(=O)O)C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 277

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 54.4

5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010008355-1g |

5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid |

1804131-50-7 | 97% | 1g |

1,534.70 USD | 2021-07-06 | |

| Alichem | A010008355-500mg |

5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid |

1804131-50-7 | 97% | 500mg |

847.60 USD | 2021-07-06 | |

| Alichem | A010008355-250mg |

5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid |

1804131-50-7 | 97% | 250mg |

475.20 USD | 2021-07-06 |

5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1804131-50-7 (5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量